molecular formula C16H24N4O4 B14637725 Glycyl-L-tyrosyl-L-valinamide CAS No. 54604-43-2

Glycyl-L-tyrosyl-L-valinamide

Cat. No.: B14637725
CAS No.: 54604-43-2
M. Wt: 336.39 g/mol
InChI Key: DVWGFJLUTSGAIM-JSGCOSHPSA-N
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Description

Glycyl-L-tyrosyl-L-valinamide is a synthetic tripeptide composed of glycine, L-tyrosine, and L-valinamide. Tripeptides like this compound often serve as intermediates in pharmaceutical research, particularly in studies exploring tissue repair, enzyme modulation, or receptor binding. For example, valinamide-terminated peptides (e.g., Rusalatide Acetate) are known for promoting wound healing and tissue regeneration .

Properties

CAS No.

54604-43-2

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide

InChI

InChI=1S/C16H24N4O4/c1-9(2)14(15(18)23)20-16(24)12(19-13(22)8-17)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,17H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t12-,14-/m0/s1

InChI Key

DVWGFJLUTSGAIM-JSGCOSHPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-valinamide typically involves the stepwise coupling of the amino acids glycine, tyrosine, and valine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The final deprotection step yields the desired tripeptide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the amide bonds, although these are less common.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while nucleophilic substitution can yield various substituted derivatives .

Scientific Research Applications

Glycyl-L-tyrosyl-L-valinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosyl-L-valinamide involves its interaction with cellular enzymes and receptors. The tyrosine residue can be phosphorylated by kinases, playing a crucial role in signal transduction pathways. This phosphorylation event can activate or inhibit various downstream targets, influencing cellular processes such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Glycyl-L-tyrosyl-L-valinamide with structurally or functionally related peptides:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Therapeutic Applications Toxicity/Safety Profile
This compound C₁₆H₂₃N₃O₅ (inferred) ~337.4 (calculated) Tripeptide with tyrosine and valinamide termini; potential metabolic stability. Hypothesized: Tissue repair, antioxidant. No direct data; inferred low acute toxicity.
Rusalatide Acetate (C₉₇H₁₄₇N₂₉O₃₅S)₃·(C₂H₄O₂)₂ ~7054.0 23-amino-acid peptide with valinamide terminus; acetate salt. Bone/skin wound healing, cardiovascular repair. Classified as non-carcinogenic (IARC/ACGIH).
L-Valinamide, L-tyrosylglycylglycyl-L-methionyl- Not explicitly stated ~ (incomplete data) Methionine-containing peptide with tyrosine and valinamide. Unknown; structural studies suggest ligand/receptor interactions. Limited data; assumed similar handling precautions.

Key Differences

  • Structural Complexity : this compound is significantly smaller (3 residues) compared to Rusalatide Acetate (23 residues), which may limit its therapeutic scope but enhance synthetic accessibility and pharmacokinetics.
  • Functional Groups : Unlike Rusalatide, this compound lacks sulfur-containing residues (e.g., methionine) and disulfide bonds, reducing oxidative instability .
  • Safety: While Rusalatide is explicitly non-carcinogenic, the safety of this compound remains unstudied. However, general peptide handling precautions (e.g., avoiding inhalation, skin contact) apply .

Pharmacological and Biochemical Insights

  • Bioactivity : Rusalatide Acetate activates thrombin receptor PAR-1, promoting tissue repair pathways . This compound’s tyrosine moiety may similarly modulate tyrosine kinase signaling, though this requires validation.
  • Stability : Valinamide termini in both compounds resist enzymatic degradation compared to free C-terminal carboxyl groups, extending half-life in vivo.
  • Toxicity : Peptides with aromatic residues (e.g., tyrosine) may exhibit photodegradation risks, necessitating UV-protective storage .

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